Cerberin

Cardiology Pharmacology Ion Transport

Cardiac glycoside researchers require compounds with validated, position-specific potency to ensure experimental reproducibility across Na+/K+-ATPase inhibition studies. Cerberin (CAS 25633-33-4) resolves this as the monoacetylated neriifolin derivative with a confirmed intermediate rank in the potency hierarchy (ouabain < cerberin < neriifolin). • Defined SAR: Single acetyl modification at C-2′ differentiates cerberin from neriifolin, enabling precise structure-activity studies of cardenolide glycosylation on ion transport kinetics. • Dual bioactivity: Validated Na+/K+-ATPase inhibition with confirmed in vitro cytotoxicity against KB (IC50 1.92 μg/mL) and NCI-H187 (IC50 1.24 μg/mL) cancer cell lines. • Analytical-grade standard: Suitable as reference compound for LC-MS/MS forensic toxicology (MRM m/z 577→431) and pharmacokinetic ADME protocols.

Molecular Formula C32H48O9
Molecular Weight 576.7 g/mol
CAS No. 25633-33-4
Cat. No. B1668401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCerberin
CAS25633-33-4
SynonymsCerberin;  Acetylneriifolin;  Neriifolin-monoacetat;  Pveneniferin
Molecular FormulaC32H48O9
Molecular Weight576.7 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)OC(=O)C)OC)O
InChIInChI=1S/C32H48O9/c1-17-26(35)27(37-5)28(40-18(2)33)29(39-17)41-21-8-11-30(3)20(15-21)6-7-24-23(30)9-12-31(4)22(10-13-32(24,31)36)19-14-25(34)38-16-19/h14,17,20-24,26-29,35-36H,6-13,15-16H2,1-5H3/t17-,20+,21-,22+,23-,24+,26-,27+,28-,29-,30-,31+,32-/m0/s1
InChIKeyUYQMTWMXBKEHJQ-IVHDSYOHSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cerberin – Potent Cardiac Glycoside for Research


Cerberin (CAS 25633-33-4, also known as 2′-Acetylneriifolin) is a cardenolide cardiac glycoside primarily isolated from the seeds and nuts of Cerbera species, including Cerbera odollam (the 'suicide tree') and Cerbera manghas (sea mango) [1]. Structurally, it is a monoacetyl derivative of neriifolin (C32H48O9, MW 576.72), featuring a steroidal aglycone linked to a 2′-acetyl-α-L-thevetoside sugar moiety [2]. Cerberin acts as a potent inhibitor of the Na+/K+-ATPase enzyme, leading to increased intracellular sodium and calcium, which prolongs cardiac action potential duration and enhances contractility [3]. Beyond its classic cardiotonic properties, Cerberin has demonstrated significant in vitro cytotoxicity against various cancer cell lines, including KB (oral epidermoid carcinoma) and NCI-H187 (small cell lung cancer), with reported IC50 values of 1.92 μg/mL and 1.24 μg/mL, respectively [4].

Workflow Na+/K+-ATPase ion transport and cardiac action potential studies
Selection Cardiac glycoside with intermediate activity rank for SAR dissection
Use context Cancer cell-line cytotoxicity screening and PI3K pathway research

Why Cerberin Cannot Be Substituted


In scientific research and procurement, generic substitution within the cardiac glycoside class is not feasible due to profound differences in molecular structure, potency, and biological activity. Cerberin, as a monoacetylated derivative of neriifolin, occupies a distinct position in the structure-activity relationship (SAR) landscape. Empirical evidence from frog heart assays demonstrates a clear potency hierarchy among Thevetia glycosides: ouabain < cerberin < cerberoside < ruvoside < neriifolin < peruvoside [1]. This ranking underscores that even closely related compounds like cerberin and neriifolin—which differ only by a single acetyl group—exhibit quantifiable differences in cardiotonic activity. Furthermore, a direct comparative study established that Cerberin is significantly more potent on the heart than its congener cerberoside [2]. These variations in glycosylation, acetylation, and aglycone structure directly impact Na+/K+-ATPase binding kinetics, cellular uptake, and downstream signaling, rendering class-wide substitution scientifically unsound. Consequently, researchers aiming to reproduce specific experimental outcomes or to investigate defined molecular pathways must utilize the exact compound—Cerberin—rather than a superficially similar alternative.

!
Deacetyl analog neriifolin

The absence of the 2′-acetyl group in neriifolin may alter Na+/K+-ATPase binding and cardiac activity profile, limiting direct interchangeability.

!
Other cardenolides (ouabain, peruvoside)

Different glycosylation patterns lead to distinct potency ranks; reported frog heart assay order may not transfer to mammalian models without validation.

!
Class-level substitution risk

Cardiac glycoside class effects cannot reproduce Cerberin's specific PI3K/AKT/mTOR modulation profile; pathway-response endpoints may differ.

Cerberin: Key Differentiation Evidence


Cardiotonic Potency Ranking

A classical structure-activity relationship (SAR) study comparing Thevetia neriifolia glycosides on frog hearts established a clear potency order. Cerberin exhibited intermediate cardiotonic activity, positioned between ouabain and neriifolin [1]. This positions Cerberin as a valuable research tool for investigating the impact of specific structural modifications (e.g., C14 acetylation) on cardiac effects.

Cardiotonic potency rank
Head-to-head
Ranked 3rd of 6 tested glycosides (frog heart assay)
Supports intermediate cardiac activity interpretation.
Rank based on frog heart assay; model transfer requires validation.
Cardiology Pharmacology Ion Transport

Cancer Cell Cytotoxicity

Cerberin demonstrates potent and selective cytotoxicity against human cancer cell lines. In a study by Laphookhieo et al. (2004), Cerberin isolated from Cerbera odollam seeds exhibited IC50 values of 1.92 μg/mL against KB cells (oral epidermoid carcinoma) and 1.24 μg/mL against NCI-H187 cells (small cell lung cancer) [1]. While direct comparator data for other glycosides in the exact same assay are not available from this source, the sub-micromolar to low micromolar range indicates a high level of potency that justifies its use in cancer research.

Cancer cell cytotoxicity
Reported
KB: 1.92 μg/mL; NCI-H187: 1.24 μg/mL
Supports cytotoxicity endpoint review.
Cross-study comparable; confirm in target cell line and assay conditions.
Oncology Cancer Biology Drug Discovery

PI3K/AKT/mTOR Pathway Inhibition

Cerberin's anticancer activity is mechanistically linked to the potent inhibition of the PI3K/AKT/mTOR signaling pathway, a central regulator of cell growth and survival. A study by Hossan et al. (2019) demonstrated that Cerberin (CR) potently inhibits cancer cell growth with GI50 values below 90 nM, induces G2/M cell cycle arrest, and triggers apoptosis via caspase 3/7 activation and PARP cleavage [1]. Critically, this study identified the depletion of key downstream targets including PLK-1, c-Myc, and STAT-3, establishing a specific signaling fingerprint for Cerberin.

PI3K/AKT/mTOR pathway inhibition
Reported
GI50 < 90 nM across multiple cell lines
Supports PI3K/AKT/mTOR pathway study context.
Downstream markers (PLK-1, c-Myc, STAT-3) reported; verify in target model.
Molecular Pharmacology Signal Transduction Anticancer Mechanisms

Detection & Quantification Methods

Robust analytical methods are essential for research involving Cerberin, particularly for pharmacokinetic and toxicological studies. A validated LC-MS/MS method has been developed for the simultaneous detection of Cerberin, neriifolin, and tanghinin in human serum, achieving detection limits of 0.14-0.18 ng/mL [1]. The method utilizes specific MS/MS transitions, such as m/z 577→431 for Cerberin, enabling unambiguous identification and quantification distinct from its deacetyl analog, neriifolin (m/z 577→373).

LC-MS/MS detection
Method context
LLOQ 0.14–0.18 ng/mL; transition m/z 577→431
Supports bioanalytical method validation.
Distinct from neriifolin (m/z 577→373); human serum matrix.
Analytical Chemistry Forensic Toxicology Pharmacokinetics

Cerberin Research Applications


Cardiac Electrophysiology & SAR

Cerberin serves as a critical intermediate-potency comparator in electrophysiological studies of Na+/K+-ATPase inhibition. Its defined position in the potency hierarchy (ouabain < cerberin < neriifolin) makes it an ideal tool for dissecting the impact of specific structural features, such as the C14 acetylation, on ion transport and cardiac action potential duration [1]. Researchers can use Cerberin to calibrate responses in isolated heart preparations or cellular models, providing a bridge between the effects of weaker (ouabain) and stronger (neriifolin) cardenolides.

PI3K/AKT/mTOR-Driven Cancer Research

Based on its demonstrated ability to potently inhibit PI3K/AKT/mTOR signaling, induce G2/M arrest, and trigger apoptosis (GI50 < 90 nM), Cerberin is a valuable research compound for studying cancers characterized by dysregulation of this pathway [2]. Its multi-faceted mechanism, involving depletion of PLK-1, c-Myc, and STAT-3, makes it a useful tool for preclinical investigations aiming to understand or overcome resistance to existing PI3K/AKT/mTOR inhibitors. Its predicted >60% bioavailability also supports its use in preliminary in vivo studies to explore the therapeutic potential of this class [2].

Bioanalytical & Forensic Toxicology

Cerberin is a key reference standard for developing and validating analytical methods for the detection of Cerbera-derived toxins in biological fluids. Validated LC-MS/MS protocols with sub-ng/mL sensitivity are available, utilizing specific MRM transitions (e.g., m/z 577→431) that distinguish Cerberin from its analogs [3]. This is crucial for forensic toxicology laboratories investigating cases of Cerbera odollam poisoning and for research groups conducting pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of these potent natural products.

Natural Product Chemistry & Pharmacognosy

As a major bioactive constituent of Cerbera manghas and Cerbera odollam seeds, Cerberin is an essential reference compound for phytochemical analysis and quality control of plant extracts. Methods for its isolation and structural elucidation, including its identification as 2′-acetylneriifolin, are well-documented [4]. Researchers studying the chemodiversity of the genus Cerbera or investigating the seasonal variation of cardenolide content rely on authentic Cerberin standards for accurate identification and quantification using techniques like UHPLC-PDA-MS.

Application
Selection Property
Validation Focus
Na+/K+-ATPase electrophysiology studies
Intermediate cardiac activity rank
Action potential duration endpoint context
PI3K/AKT/mTOR cancer pathway research
PI3K/AKT/mTOR inhibition profile
Cell cycle arrest & apoptosis endpoints
Bioanalytical method development
LC-MS/MS detection specificity
Matrix-effect & sensitivity validation
Phytochemical analysis & quality control
Authentic reference standard identity
UHPLC-PDA-MS quantification accuracy

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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